Nod-IN-1
Overview
Description
NOD-IN-1 is a potent inhibitor of nucleotide-binding oligomerization domain-like receptors, specifically targeting nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2. These receptors play a crucial role in the innate immune response by detecting intracellular bacterial components and initiating inflammatory responses .
Scientific Research Applications
NOD-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the function of nucleotide-binding oligomerization domain-like receptors and their role in various chemical pathways.
Biology: this compound is employed in biological studies to investigate the mechanisms of innate immunity and inflammation.
Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases and conditions related to immune dysregulation.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting nucleotide-binding oligomerization domain-like receptors
Mechanism of Action
Target of Action
Nod-IN-1 is a potent mixed inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2 . These receptors are part of the innate immune system and play a crucial role in the body’s defense against pathogens .
Mode of Action
This compound interacts with its targets, NOD1 and NOD2, by inhibiting their activity . This interaction results in a decrease in the activation of these receptors, thereby reducing the immune response they would typically initiate . The exact molecular details of this interaction are still under investigation.
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the immune response. NOD1 and NOD2, when activated, can trigger numerous signaling pathways leading to the secretion of various cytokines . These include the nuclear factor kappa B (NF-κB) pathways and the mitogen-activated protein kinase (MAPK) pathway . By inhibiting NOD1 and NOD2, this compound can potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting NOD1 and NOD2, this compound can reduce the immune response triggered by these receptors . This can lead to changes in the production of cytokines and other immune mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability and activity of the compound. Additionally, the presence of other molecules or pathogens can influence the efficacy of this compound’s action on its targets . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Nod-IN-1 functions as an inhibitor of NOD1 and NOD2 receptors, with inhibitory concentrations (IC50) of 5.74 μM and 6.45 μM, respectively . These receptors are involved in the recognition of bacterial peptidoglycans and the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This compound interacts with the nucleotide-binding domain of these receptors, preventing their oligomerization and subsequent activation.
Cellular Effects
This compound has significant effects on various cell types, particularly those involved in the immune response. By inhibiting NOD1 and NOD2, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in inflammation and immune activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the nucleotide-binding domain of NOD1 and NOD2 receptors. This binding prevents the receptors from undergoing conformational changes necessary for their activation. As a result, the downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, are inhibited. This leads to a reduction in the expression of pro-inflammatory genes and the production of cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on NOD1 and NOD2 can diminish with prolonged exposure. Long-term studies have shown that this compound can lead to sustained reductions in inflammation and immune activation, although its efficacy may decrease over time due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits NOD1 and NOD2, leading to reduced inflammation and immune responses. At higher doses, this compound can exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dose further does not enhance its inhibitory effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the activation of NOD1 and NOD2 receptors. By inhibiting these receptors, this compound affects the metabolic flux of pro-inflammatory mediators and reduces the levels of metabolites associated with inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound tends to accumulate in immune cells, particularly macrophages and dendritic cells, where it exerts its inhibitory effects on NOD1 and NOD2 receptors .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with NOD1 and NOD2 receptors. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NOD-IN-1 involves multiple steps, starting with the preparation of the core indole scaffold. The key steps include:
Formation of the Indole Core: This is typically achieved through a Fischer indole synthesis or a similar method.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure. This involves reactions such as sulfonylation and esterification.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions: NOD-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole scaffold.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while substitution can introduce different functional groups onto the indole scaffold .
Comparison with Similar Compounds
Noditinib-1: Another inhibitor of nucleotide-binding oligomerization domain-like receptors, but with higher selectivity for nucleotide-binding oligomerization domain 1.
Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMOGUKIYRAILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nod-IN-1?
A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.
Q2: How does this compound affect the NOD-like receptor signaling pathway?
A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.
Q3: Does this compound influence other pathways related to inflammation?
A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []
Q4: What is the significance of STAT1 in the context of this compound activity?
A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.
Q5: What evidence supports the efficacy of this compound in promoting wound healing?
A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.
Q6: Has this compound been investigated in other models of inflammation?
A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.
Q7: Can this compound modulate the inflammatory response induced by specific bacteria?
A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.
Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?
A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.
Q9: What is known about the structure of this compound?
A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.
Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.
Q11: How has this compound been formulated to enhance its therapeutic efficacy?
A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.
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